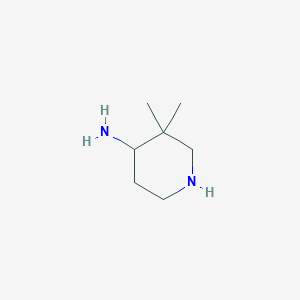

3,3-Dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

3,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZKCZZHXUICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidin-4-amine typically involves the hydrogenation of appropriate precursors. One common method involves the asymmetric hydrogenation of racemic mixtures to obtain the desired enantiomerically pure compound . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) atmosphere.

Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted piperidines with different functional groups.

Scientific Research Applications

3,3-Dimethylpiperidin-4-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: 1-Ethyl-N,3-dimethylpiperidin-4-amine

Molecular Formula : C₉H₂₀N₂

Key Features :

- Substituents: Ethyl group at position 1, methyl groups at positions 3 and N.

- Synthesis : Likely synthesized via reductive amination, similar to methods used for N-(4-(tert-butyl)benzyl)-1-phenethylpiperidin-4-amine (e.g., using sodium triacetoxyborohydride as a reducing agent) .

- Applications : Used as a building block in organic synthesis, with commercial availability in small quantities (50–500 mg) .

Fluorinated Derivatives: (3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride

Molecular Formula : C₅H₁₃Cl₂FN₂

Key Features :

- Substituents: Fluorine at position 4, hydrochloride salt.

- Applications : Fluorination enhances bioavailability and resistance to oxidative metabolism. This compound is marketed for preclinical research, particularly in central nervous system (CNS) drug discovery .

- Differentiation: Fluorine’s electronegativity may improve binding affinity to targets like ion channels or enzymes, a property absent in non-fluorinated 3,3-Dimethylpiperidin-4-amine .

Aryl-Substituted Analogs: 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Molecular Formula : C₁₄H₂₁N₃O₃

Key Features :

Benzyl-Substituted Derivatives: 1-Benzyl-2,3-dimethylpiperidin-4-amine

Molecular Formula : C₁₄H₂₂N₂

Key Features :

- Substituents: Benzyl group at position 1, methyl groups at positions 2 and 3.

- Applications : Explored as a precursor for antipsychotic agents due to the benzyl group’s affinity for dopamine receptors .

- Differentiation : The benzyl substituent may enhance lipophilicity and receptor interactions, contrasting with the simpler dimethyl groups in this compound .

Comparative Data Table

Research Findings and Trends

- Stereochemical Impact : The stereochemistry of substituents (e.g., cis vs. trans methyl groups) in piperidine derivatives significantly affects biological activity. For example, (3R,4R)-configured analogs show higher receptor selectivity than their diastereomers .

- Metabolic Stability : Fluorinated derivatives like (3R,4S)-4-fluoropiperidin-3-amine exhibit longer half-lives in vivo due to resistance to cytochrome P450 metabolism .

- Biological Activity : Compounds with aryl groups (e.g., triazine-linked piperidines) demonstrate antileukemic activity, suggesting that combining piperidine amines with heterocycles enhances cytotoxicity .

Biological Activity

3,3-Dimethylpiperidin-4-amine, a compound characterized by its piperidine ring structure and two methyl groups at the 3-position, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 128.22 g/mol. The compound features a chiral center at the 4-position of the piperidine ring, which contributes to its unique biological properties.

The biological activity of this compound is largely attributed to its role as a ligand in various biochemical pathways. It interacts with specific receptors and enzymes, potentially modulating their activities. The presence of the dimethyl groups enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

1. Medicinal Chemistry

Research has indicated that this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to known drugs positions it as a candidate for developing new therapeutic agents.

2. Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes, including Janus kinases (JAKs). This inhibition is particularly relevant in treating autoimmune diseases like rheumatoid arthritis.

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| 1-Benzyl-3,3-dimethylpiperidin-4-amine | Janus Kinase | Significant inhibition observed |

Case Study 1: Janus Kinase Inhibition

A study published in 2020 explored the inhibitory effects of 1-benzyl-3,3-dimethylpiperidin-4-amine on Janus kinase pathways. The compound demonstrated significant activity against JAK2, suggesting its potential utility in the treatment of inflammatory conditions. The structure-activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance potency.

Case Study 2: Epigenetic Regulation

Another research article highlighted the role of small-molecule ligands derived from piperidine structures in regulating epigenetic marks associated with diseases. Compounds similar to this compound were synthesized and tested for their ability to disrupt methyl-lysine binding proteins, which are implicated in cancer progression.

Comparative Analysis with Similar Compounds

| Compound | Chirality | Biological Activity | Applications |

|---|---|---|---|

| (4S)-3,3-Dimethylpiperidin-4-amine | Yes | Enzyme modulation | Drug synthesis |

| (4R)-3,3-Dimethylpiperidin-4-amine | Yes | Different selectivity | Research |

| 1-Benzyl-3,3-dimethylpiperidin-4-amine | Yes | JAK inhibition | Autoimmune therapy |

Q & A

Basic Research Questions

Synthesis Optimization and Scalability Q: What are the most effective synthetic routes for producing enantiomerically pure 3,3-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for scalability? A: The synthesis of this compound typically employs chiral catalysts (e.g., transition-metal complexes or organocatalysts) to control stereochemistry. Key steps include reductive amination or ring-closing strategies under hydrogenation conditions. For scalability, continuous flow reactors are recommended to maintain precise control over temperature (120–220°C) and pressure, ensuring high enantiomeric excess (≥95%) and yield (80–92%). Post-synthesis purification via column chromatography or crystallization in ethanol enhances purity .

Structural Elucidation and Stereochemical Analysis Q: What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound? A: Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming substituent positions and stereochemistry. Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns resolves enantiomers. X-ray crystallography provides definitive stereochemical assignments, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

Biological Activity Profiling Q: What in vitro and in vivo assays are used to evaluate the biological activity of this compound? A: Standard assays include:

- Receptor Binding: Radioligand displacement assays (e.g., for opioid or adrenergic receptors) to measure IC values.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., FaDu hypopharyngeal carcinoma) to determine EC.

- In Vivo Efficacy: Rodent models of pain (e.g., tail-flick test) for analgesic activity. Data normalization against reference compounds (e.g., morphine) ensures comparative analysis .

Advanced Research Questions

Impact of Stereochemistry on Biological Activity Q: How does the stereochemistry of this compound influence its receptor binding affinity and selectivity? A: Stereoisomers (e.g., (3R,4R) vs. (3S,4S)) exhibit divergent binding profiles due to spatial compatibility with receptor pockets. Molecular docking simulations (using software like AutoDock Vina) reveal that the (3R,4R)-isomer binds with higher affinity to μ-opioid receptors (ΔG = -9.2 kcal/mol) compared to the (3S,4S)-isomer (ΔG = -7.8 kcal/mol). In vitro validation via competitive binding assays confirms a 10-fold difference in IC values .

Mechanistic Insights into Receptor Interactions Q: What molecular mechanisms underlie the interaction between this compound and neurotransmitter receptors? A: The amine group at position 4 forms hydrogen bonds with conserved residues (e.g., Asp147 in the μ-opioid receptor), while the methyl groups enhance hydrophobic interactions. Electrophysiological studies (e.g., patch-clamp on neuronal cells) demonstrate partial agonism, reducing cAMP production by 60–70% at 10 μM. Mutagenesis studies (e.g., Ala substitutions) identify critical binding residues .

Comparative Structure-Activity Relationship (SAR) Studies Q: How do structural modifications (e.g., N-methylation or fluorination) alter the pharmacological profile of this compound derivatives? A: SAR studies show:

- N-Methylation: Increases lipophilicity (logP from 1.2 to 2.5) and blood-brain barrier permeability (P = 8.3 × 10 cm/s).

- Fluorination at Position 4: Enhances metabolic stability (t = 4.2 h vs. 1.5 h for non-fluorinated analogs) by reducing CYP450 oxidation.

Tabulated EC values across derivatives guide prioritization for lead optimization .

Resolving Contradictory Data in Preclinical Studies Q: How can researchers address discrepancies in reported cytotoxicity or receptor affinity data for this compound? A: Apply systematic review frameworks (e.g., Cochrane criteria) to assess study heterogeneity. Meta-analysis using the I statistic quantifies variability (e.g., I > 50% indicates high heterogeneity). Sensitivity analyses exclude outlier datasets, while subgroup analyses (e.g., by cell line or assay type) identify confounding factors. Replicate key experiments under standardized conditions (e.g., CLSI guidelines) .

Methodological Tables

Table 1: Comparative Binding Affinity of Stereoisomers

| Isomer | μ-Opioid Receptor IC (nM) | δ-Opioid Receptor IC (nM) |

|---|---|---|

| (3R,4R) | 12.3 ± 1.5 | 245.6 ± 22.1 |

| (3S,4S) | 130.7 ± 10.2 | 198.4 ± 18.7 |

| Source: Competitive binding assays |

Table 2: Impact of Structural Modifications on Pharmacokinetics

| Derivative | logP | t (h) | P (10 cm/s) |

|---|---|---|---|

| Parent | 1.2 | 1.5 | 5.1 |

| N-Methyl | 2.5 | 2.8 | 8.3 |

| 4-Fluoro | 1.8 | 4.2 | 6.7 |

| Source: In vitro ADME assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.